2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including methylation, acetalation, and glycosylation processes. For example, the synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose and its benzyl alpha-glycoside involved methylation, deacetalation, and selective benzoylation processes (Matta, Vig, & Abbas, 1984). Similarly, the synthesis of 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol, a specific inhibitor of β-N-acetylglucosaminidases, highlights the role of azide displacement and the influence of protecting groups on stereochemical outcomes (Fleet et al., 1986).
Molecular Structure Analysis
The structure of these compounds is confirmed through various spectroscopic methods, including 13C-NMR, indicating the precise arrangement of atoms and the presence of specific functional groups contributing to their chemical behavior.
Chemical Reactions and Properties
These compounds undergo several chemical reactions, including glycosylation and deacetylation, to form disaccharide and trisaccharide derivatives. The reactions involve the use of specific catalysts and conditions to achieve desired outcomes, illustrating the compounds' reactivity and functional versatility (Piskorz, Abbas, & Matta, 1984).
Future Directions
properties
IUPAC Name |
tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O7/c1-13(25)23-16-11-24(21(27)31-22(3,4)5)17-12-28-20(15-9-7-6-8-10-15)30-19(17)18(16)29-14(2)26/h6-10,16-20H,11-12H2,1-5H3,(H,23,25)/t16-,17+,18+,19+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWCNOMZDCKSM-BJKADDSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565024 |
Source
|
Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol | |
CAS RN |
1221795-92-1 |
Source
|
Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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